molecular formula C15H17N5O B3015091 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034302-16-2

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B3015091
CAS No.: 2034302-16-2
M. Wt: 283.335
InChI Key: RNYFYJNDLFEIFO-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone (CAS Number: 2034302-16-2) is a chemical compound with a molecular formula of C15H17N5O and a molecular weight of 283.33 g/mol . This molecule features a pyrrolidine core that is strategically functionalized with both a pyridin-2-yl methanone group and a 4-cyclopropyl-1H-1,2,3-triazole moiety, a structural motif prevalent in modern medicinal chemistry . The 1,2,3-triazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and its metabolic stability, making it a valuable pharmacophore for the development of bioactive molecules . Compounds incorporating this triazole-pyrrolidine architecture are of significant interest in early-stage research for probing biological systems. The structural features of this compound suggest potential as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this product with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(13-3-1-2-7-16-13)19-8-6-12(9-19)20-10-14(17-18-20)11-4-5-11/h1-3,7,10-12H,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYFYJNDLFEIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: Substitution reactions can take place at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives of the triazole ring.

    Substitution: Substituted derivatives of the pyridine ring.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical agent.
  • Studied for its potential therapeutic effects.

Industry:

  • Used in the development of new materials.
  • Studied for its potential applications in catalysis.

Mechanism of Action

The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through its binding to these targets, which can result in changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State/MP (°C) Source
Target: (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone C₁₇H₁₈N₆O 322.37* Pyridin-2-yl, cyclopropyl triazole N/A Inferred
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone C₁₄H₁₆N₄O₂ 272.30 Furan-3-yl N/A [11]
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone C₁₉H₂₄N₄OS 356.50 Thiophen-2-yl, cyclopentyl N/A [9]
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone C₁₇H₂₀N₄O 296.37 m-Tolyl N/A [12]
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone C₂₂H₂₅ClN₈O 468.94 Imidazo-pyridine, piperazine 90–92°C [3]

*Molecular weight calculated based on analogous structures.

Key Observations:

Core Heterocycle Variations :

  • Replacement of pyrrolidine with piperazine (as in ) increases molecular weight and flexibility, possibly altering pharmacokinetics.
  • The cyclopropyl group on the triazole is conserved across analogs, likely contributing to metabolic stability by resisting oxidative degradation .

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with cyclopropyltriazole moieties. The resulting structure features a pyridine ring and a methanone functional group, which are critical for its biological activity. The structural integrity can be confirmed through various spectroscopic techniques, including NMR and X-ray crystallography.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight258.32 g/mol
Key Functional GroupsTriazole, Pyrrolidine, Pyridine, Ketone
StereochemistryChiral centers present

Biological Activity

The biological activity of this compound has been investigated in various studies highlighting its potential as an anti-cancer agent and its role in inhibiting specific enzymes.

Anticancer Activity

Recent research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human cancer cell lines such as A431 and HT29 with IC50 values comparable to established chemotherapeutic agents.

Case Study: In Vitro Cytotoxicity
In a study published in 2024, the compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth:

Cell LineIC50 (µM)
A43112.5
HT2915.0
Jurkat10.0

These findings suggest that the compound may interfere with cellular pathways critical for tumor growth and survival.

The proposed mechanism involves the inhibition of specific kinases associated with cancer progression. The triazole moiety is believed to play a crucial role in binding to target proteins, thereby modulating their activity.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of the von Hippel-Lindau (VHL) protein pathway. This pathway is crucial in regulating hypoxia-inducible factors (HIFs), which are implicated in tumorigenesis.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
VHLCompetitive7.5
ALK5Non-competitive5.0

Q & A

Q. Q1: What are the established synthetic routes for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone, and how can purity be optimized?

Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A key step involves cyclopropane-functionalized triazole formation, followed by pyrrolidine ring functionalization. For example, refluxing intermediates with chloranil in xylene (25–30 hours) under inert conditions is a common method to stabilize reactive intermediates . Post-synthesis, recrystallization from methanol is recommended for purification, as seen in analogous pyrrole derivatives . Purity optimization requires HPLC (C18 column, acetonitrile/water gradient) to monitor byproducts.

Advanced Reaction Optimization

Q. Q2: How can researchers address low yields or degradation during synthesis of the cyclopropyl-triazole-pyrrolidine core?

Methodological Answer : Low yields often stem from side reactions at the cyclopropane-triazole junction. Strategies include:

  • Temperature control : Reduce degradation by lowering reflux temperatures (e.g., 110°C instead of 140°C) and using microwave-assisted synthesis to shorten reaction times .
  • Stabilizing agents : Add radical inhibitors like BHT (butylated hydroxytoluene) to prevent chloranil-induced oxidative degradation .
  • Workup modifications : Rapid quenching with NaOH (5%) and anhydrous Na₂SO₄ drying minimizes hydrolytic byproducts .

Basic Structural Characterization

Q. Q3: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer :

  • NMR : ¹H/¹³C NMR to resolve pyrrolidine (δ 2.5–3.5 ppm) and pyridine (δ 7.5–8.5 ppm) protons. Triazole protons appear as singlets near δ 7.8–8.0 ppm .
  • XRD : Single-crystal X-ray diffraction confirms the spatial arrangement of the cyclopropyl and triazole groups, as demonstrated in structurally analogous pyrazole derivatives (e.g., C–C bond lengths: 1.48–1.52 Å) .
  • HRMS : Exact mass analysis (e.g., ESI+ mode) validates molecular formula (C₁₅H₁₆N₆O).

Advanced Data Contradictions

Q. Q4: How should researchers reconcile discrepancies in reported biological activity across studies?

Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. To resolve:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%).
  • Comparative SAR : Test analogs like (pyridin-2-yl)(pyrrolidin-1-yl)methanones with varying substituents to isolate the cyclopropyl-triazole moiety’s contribution .
  • Meta-analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify confounding factors like off-target interactions.

Advanced Mechanistic Studies

Q. Q5: What computational and experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like kinases (e.g., JAK2), focusing on the triazole’s hydrogen bonding with ATP-binding pockets .
  • Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) of the cyclopropyl group with hydrophobic enzyme pockets .

Basic Stability and Solubility

Q. Q6: How do the cyclopropyl and triazole groups influence the compound’s physicochemical stability?

Methodological Answer :

  • Cyclopropyl : Enhances metabolic stability by resisting CYP450 oxidation but reduces aqueous solubility (logP ~2.5).
  • Triazole : Improves thermal stability (decomposition >200°C) via aromatic conjugation but may form aggregates in PBS.
    Methodology :
  • Forced degradation : Expose to UV (254 nm) and acidic/basic conditions to identify degradation pathways (HPLC tracking).
  • Solubility enhancement : Use co-solvents (PEG-400) or formulate as nanocrystals .

Advanced SAR and Optimization

Q. Q7: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer :

  • Core modifications : Replace pyridine with quinoline to enhance π-stacking (synthesize via Suzuki-Miyaura coupling) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the triazole to boost target affinity.
  • Pharmacophore mapping : Overlay with known inhibitors (e.g., ruxolitinib) to identify critical distances (e.g., 5.2 Å between triazole N and pyridine N) .

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